molecular formula C12H19N3 B13987417 1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine

1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B13987417
M. Wt: 205.30 g/mol
InChI Key: BTMYDHIUTVCHCA-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This specific compound is characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine typically involves the reaction of cyclohexyl hydrazine with cyclopropyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-1H-pyrazol-5-amine: Similar structure but lacks the cyclopropyl group.

    3-Amino-5-cyclopropyl-1H-pyrazole: Similar structure but lacks the cyclohexyl group.

    5-Cyclopropyl-1H-pyrazol-3-amine: Similar structure but different positioning of the amino group.

Uniqueness

1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-cyclohexyl-5-cyclopropylpyrazol-3-amine

InChI

InChI=1S/C12H19N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h8-10H,1-7,13H2

InChI Key

BTMYDHIUTVCHCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=CC(=N2)C3CC3)N

Origin of Product

United States

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